molecular formula C14H12O3 B12958594 6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione

6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione

Cat. No.: B12958594
M. Wt: 228.24 g/mol
InChI Key: ABQGJHVECIYRAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione is an organic compound with the molecular formula C14H12O3 It is a derivative of anthracene, characterized by the presence of hydroxyl and carbonyl groups on the anthracene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione typically involves the reduction of anthraquinone derivatives. One common method is the catalytic hydrogenation of 1,2,3,4-tetrahydroanthraquinone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of anthraquinone derivatives.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups, leading to the formation of tetrahydroanthracene derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione is unique due to its specific hydroxyl and carbonyl functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

6-hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione

InChI

InChI=1S/C14H12O3/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h5-7,15H,1-4H2

InChI Key

ABQGJHVECIYRAS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)C3=C(C2=O)C=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.